REACTION_SMILES
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[Cl:23][CH2:24][Cl:25].[Na+:22].[O-:18][C:19]([OH:20])=[O:21].[S:14]([Cl:15])([Cl:16])=[O:17].[n:1]1[n:2](-[c:6]2[cH:7][cH:8][c:9]([CH2:12][OH:13])[cH:10][cH:11]2)[n:3][cH:4][cH:5]1>>[n:1]1[n:2](-[c:6]2[cH:7][cH:8][c:9]([CH2:12][Cl:16])[cH:10][cH:11]2)[n:3][cH:4][cH:5]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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O=S(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1ccc(-n2nccn2)cc1
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Name
|
|
Type
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product
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Smiles
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ClCc1ccc(-n2nccn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |